(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran
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Description
(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C36H40O5S and its molecular weight is 584.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of other compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical reactions where it is used as a substrate or a reactant .
Mode of Action
This compound is a hemiacetal , which means it can be converted into glycosyl donors such as trichloroacetimidates . It can also be used directly as a donor or as a substrate for nucleophilic addition reactions . This versatility allows it to interact with its targets in a variety of ways, leading to different biochemical changes depending on the specific reaction.
Biochemical Pathways
The exact biochemical pathways affected by Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside depend on the specific reactions it is involved in. It is often used in glucosylation reactions , which are crucial for a variety of biological processes, including the synthesis of disaccharides and D-glucose-6-phosphate .
Result of Action
The molecular and cellular effects of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside’s action would depend on the specific biochemical reactions it is involved in. As a glucosylation agent, it could contribute to the synthesis of important biological molecules, potentially influencing cellular processes such as signal transduction, protein folding, and cellular recognition .
Action Environment
The action, efficacy, and stability of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the biological system in which it is used .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33-,34+,35-,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRALMNQUAKWSMF-GJXDWMKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451978 |
Source
|
Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108739-67-9 |
Source
|
Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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